![molecular formula C11H10ClF3N2O2 B2468236 Acide (2S)-1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]pyrrolidine-2-carboxylique CAS No. 957009-33-5](/img/structure/B2468236.png)

Acide (2S)-1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]pyrrolidine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

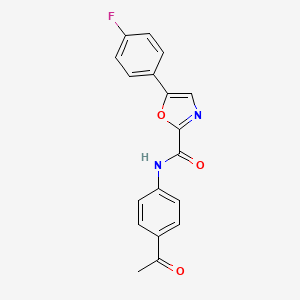

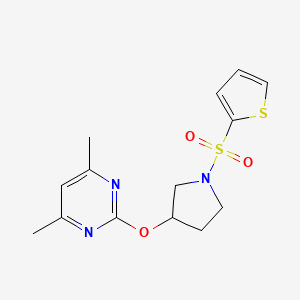

“(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid” is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . This compound is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves a stepwise liquid-phase/vapor–phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor–phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.433 . It has a boiling point of 50-55 °C/11 mmHg and a melting point of 16-20 °C . The density of the compound is 1.524 g/mL at 25 °C .Mécanisme D'action

CPCCOEt acts as a selective antagonist of (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid by binding to the receptor and preventing its activation by glutamate. This results in a reduction in the downstream signaling pathways that are activated by (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid, ultimately leading to a decrease in the physiological and pathological processes that are regulated by this receptor.

Biochemical and Physiological Effects:

CPCCOEt has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the regulation of pain, anxiety, and depression. It has also been shown to reduce the activation of microglia, immune cells in the brain that are involved in the inflammatory response. In addition, CPCCOEt has been shown to reduce the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell proliferation and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CPCCOEt in lab experiments is its selectivity for (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid. This allows researchers to specifically study the effects of this receptor without affecting other receptors that may be involved in the same physiological or pathological processes. However, one limitation of using CPCCOEt is its relatively low potency compared to other (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid antagonists. This may require higher concentrations of the compound to achieve the desired effects, which can increase the risk of non-specific effects.

Orientations Futures

There are several future directions for the use of CPCCOEt in scientific research. One potential direction is the development of more potent and selective (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid antagonists based on the structure of CPCCOEt. Another potential direction is the study of the effects of (2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid in different pathological conditions, such as cancer and autoimmune disorders. Finally, the use of CPCCOEt in combination with other drugs or therapies may provide a more effective treatment for neurological disorders and other diseases.

Méthodes De Synthèse

CPCCOEt can be synthesized using a multi-step process involving the reaction between 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and (S)-proline. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure CPCCOEt.

Applications De Recherche Scientifique

- Thiourée de Schreiner: Ce composé, également connu sous le nom de N,N′-Bis[3,5-bis(trifluorométhyl)phényl]thiourée, est devenu un motif privilégié pour le développement de catalyseurs en chimie organique . Sa caractéristique principale réside dans sa capacité à activer les substrats et à stabiliser les charges négatives en développement partiel (par exemple, les oxyanions) pendant les réactions. Le motif 3,5-bis(trifluorométhyl)phényl dans la thiourée de Schreiner est largement utilisé dans les catalyseurs à liaison H. Les chercheurs ont exploité ce catalyseur pour promouvoir diverses transformations organiques.

Organocatalyse

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h4-5,8H,1-3H2,(H,18,19)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKOCGWNMDEHQU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2468157.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![N-(2-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2468168.png)

![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)

![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)